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Compound of Interest

Compound Name: 3-Penten-1-yne, (Z)-

Cat. No.: B151741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(Z)-3-Penten-1-yne, a terminal enyne with defined cis-stereochemistry, represents a versatile

building block in organic synthesis. Its unique structure, featuring both a reactive alkyne and a

Z-configured alkene, allows for diverse and stereospecific chemical transformations. This

document provides a comprehensive overview of its physicochemical properties, proposed

synthetic methodologies, characteristic reactivity, and potential, albeit underexplored, relevance

in the context of medicinal chemistry and drug development. While specific biological data for

this compound is limited, the known reactivity of the enyne and terminal alkyne functionalities

suggests potential applications as a chemical probe or a precursor to more complex bioactive

molecules.

Chemical Identity and Physicochemical Properties
(Z)-3-Penten-1-yne is a five-carbon hydrocarbon featuring a terminal triple bond at position 1

and a cis-double bond between carbons 3 and 4.[1][2] Its fundamental properties are

summarized below.

Table 1: General and Physicochemical Properties of (Z)-3-Penten-1-yne
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Property Value Source(s)

CAS Number 1574-40-9 [3][4]

Molecular Formula C₅H₆ [2][3]

Molecular Weight 66.10 g/mol [2][3]

IUPAC Name (Z)-pent-3-en-1-yne [2]

Synonyms
cis-3-Penten-1-yne, (3Z)-3-

Penten-1-yne
[1][2]

Appearance
Not specified; likely a volatile

liquid
N/A

Boiling Point 44.6 °C (estimated) N/A

Melting Point -113 °C (estimated) N/A

Density 0.7385 g/cm³ (estimated) N/A

| XLogP3-AA | 1.6 |[2] |

Synthesis and Experimental Protocols
The stereoselective synthesis of (Z)-enynes is a well-established field in organic chemistry.

While a specific protocol dedicated solely to (Z)-3-penten-1-yne is not prominently available, its

synthesis can be achieved through established modern catalytic methods that favor the

formation of Z-isomers. One such powerful and contemporary method involves the nickel-

catalyzed intermolecular cross-alkylalkynylation.

Proposed Experimental Protocol: Ni-Catalyzed
Stereoselective Synthesis
This protocol is adapted from general methodologies for the Z-selective synthesis of 1,3-

enynes.[5] It involves the coupling of a terminal alkyne with an unsaturated carbonyl compound

in the presence of a nickel catalyst.

Objective: To synthesize (Z)-3-Penten-1-yne via a stereoselective nickel-catalyzed reaction.
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Materials:

Propyne (or a suitable propyne surrogate)

Acetaldehyde

Nickel(II) acetylacetonate [Ni(acac)₂]

Tricyclohexylphosphine (PCy₃)

Diisobutylaluminium hydride (DIBAL-H)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Standard work-up and purification supplies (silica gel, solvents for chromatography)

Methodology:

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged

with Ni(acac)₂ (5 mol%) and PCy₃ (10 mol%). Anhydrous THF is added, and the mixture is

stirred to form the catalyst complex.

Reaction Assembly: To the stirred catalyst solution at room temperature, acetaldehyde (1.2

equivalents) is added, followed by the slow, dropwise addition of DIBAL-H (2.5 equivalents).

Substrate Addition: Propyne gas is bubbled through the solution (or a suitable propyne

source is added, 1.0 equivalent) at 0 °C.

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24

hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow

addition of water at 0 °C, followed by an aqueous solution of Rochelle's salt. The mixture is

stirred vigorously until two clear layers form.
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Extraction: The aqueous layer is extracted three times with diethyl ether. The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure. The crude product is purified

by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to

yield pure (Z)-3-penten-1-yne.

Spectroscopic Characterization
Detailed, experimentally-derived spectroscopic data such as ¹H and ¹³C NMR spectra for (Z)-3-

penten-1-yne are not readily available in peer-reviewed literature. However, data can be

predicted using computational methods or found in spectral databases. The NIST Chemistry

WebBook lists the availability of mass spectrometry and microwave spectroscopy data for this

compound.[4]

Table 2: Predicted and Database Spectroscopic Data

Spectrum Type Key Features Source(s)

Mass Spec (EI)

Molecular Ion (M⁺): m/z =
66. Key fragments would
arise from loss of H, CH₃.

[6]

¹H NMR (Predicted)

Complex multiplets for vinyl

protons, a doublet for the

methyl group, and a

singlet/triplet for the acetylenic

proton. The cis-coupling

constant (J) between vinyl

protons is expected to be in

the range of 7-12 Hz.

N/A

¹³C NMR (Predicted)

Signals expected for two sp-

hybridized carbons (alkyne)

and two sp²-hybridized

carbons (alkene), plus one sp³-

hybridized carbon (methyl).

N/A
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| Infrared (IR) | Characteristic absorptions expected for ≡C-H stretch (~3300 cm⁻¹), C≡C stretch

(~2100 cm⁻¹), C=C stretch (~1650 cm⁻¹), and Z-alkene C-H bend (~700 cm⁻¹). | N/A |

Reactivity and Synthetic Applications
The dual functionality of (Z)-3-penten-1-yne makes it a valuable synthon. The terminal alkyne

and the Z-alkene can react independently or in concert, providing access to a wide range of

molecular architectures.

Reactions of the Terminal Alkyne
The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which is a

potent nucleophile. This allows for:

Coupling Reactions: Participation in Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings

to form more complex enynes or diynes.[7]

Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to form propargyl

alcohols.

Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed or strain-

promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, a cornerstone of

bioorthogonal chemistry.[8]

Reactions of the Z-Alkene
The cis-double bond can undergo a variety of addition reactions, often with stereochemical

implications:

Hydrogenation: Selective reduction of the double bond can be achieved using specific

catalysts, preserving the alkyne. Conversely, catalysts like Lindlar's catalyst can reduce the

alkyne to a Z-alkene, forming a (Z,Z)-diene.

Halogenation and Dihydroxylation: Addition of electrophiles like Br₂ or dihydroxylating agents

(e.g., OsO₄) across the double bond.

Cycloaddition Reactions: The alkene can act as the 2π component in [3+2] and [4+2] (Diels-

Alder) cycloadditions, leading to the formation of five- and six-membered rings, respectively.
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Caption: Proposed synthesis of (Z)-3-Penten-1-yne.

Relevance in Drug Development and Biological
Activity
Direct studies on the biological activity or toxicity of (Z)-3-penten-1-yne are not available in the

current literature. However, its structural motifs are relevant to drug development and chemical

biology.

Cytotoxicity of Terminal Alkynes: While simple hydrocarbons generally have low toxicity,

some studies have shown that more complex molecules containing terminal alkyne

functionalities can exhibit significant cytotoxic activity. For example, certain 6-alkynylpurines

have shown cytotoxicity comparable to known anticancer drugs.[9] This suggests that while

(Z)-3-penten-1-yne itself is not expected to be a potent drug, it can serve as a valuable

starting material for the synthesis of potentially bioactive compounds.

Bioorthogonal Chemistry: The terminal alkyne is a bioorthogonal handle, meaning it can

undergo specific chemical reactions within a biological system without interfering with native

biochemical processes.[7] This makes (Z)-3-penten-1-yne a potential tool for chemical

biologists, for example, in the synthesis of probes to label and track biomolecules in living

cells.

Enyne Natural Products: The enyne functional group is present in numerous natural products

that exhibit a range of biological activities, including anti-inflammatory and antibiotic effects.

[10][11] This highlights the importance of the enyne scaffold in molecular design for drug

discovery.

Caption: Key reactive sites of (Z)-3-Penten-1-yne.

Conclusion and Future Outlook
(Z)-3-Penten-1-yne is a simple yet synthetically potent molecule. While its physicochemical

properties are reasonably well-documented in databases, there is a notable lack of specific,

published experimental data regarding its synthesis, detailed spectroscopic characterization,

and biological activity. The primary value of this compound lies in its potential as a

stereochemically-defined building block. The presence of two distinct and highly reactive
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functional groups allows for a wide array of subsequent chemical transformations. For

researchers in drug discovery, its most immediate application is likely as a starting material for

the synthesis of more complex target molecules or as a fragment for incorporation into larger

scaffolds. Future work should focus on publishing detailed, reproducible synthetic protocols and

thorough spectroscopic characterization to make this versatile building block more accessible

to the scientific community. Furthermore, toxicological and biological screening, even if

preliminary, would provide a valuable baseline for its potential use in medicinal chemistry and

chemical biology applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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